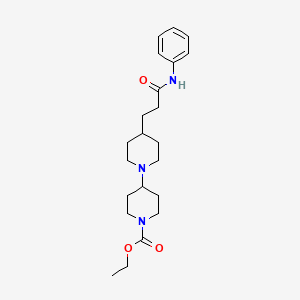![molecular formula C18H27NO4 B4534848 [4-(1-adamantylacetyl)morpholin-3-yl]acetic acid](/img/structure/B4534848.png)
[4-(1-adamantylacetyl)morpholin-3-yl]acetic acid
Description
[4-(1-adamantylacetyl)morpholin-3-yl]acetic acid is part of a broader class of compounds characterized by the presence of adamantyl groups and morpholine rings. These structures contribute to a compound's stability, reactivity, and potential biological activity. This analysis draws on research related to similar adamantyl derivatives and morpholine-containing compounds to infer possible characteristics and behaviors of [4-(1-adamantylacetyl)morpholin-3-yl]acetic acid.
Synthesis Analysis
The synthesis of adamantylacetyl and morpholinyl derivatives often involves reactions such as acylation, amidation, and other substitution reactions. For example, Al-Deeb et al. (2006) describe the synthesis of novel adamantyl-containing triazolinone derivatives through reactions with sodium chloroacetate and ethyl 2-bromopropionate, which could provide insight into possible synthesis pathways for the compound (Al-Deeb, Al-Omar, El‐Brollosy, Habib, Ibrahim, & El-Emam, 2006).
Molecular Structure Analysis
The molecular structure of adamantylacetyl and morpholinyl compounds is crucial for understanding their properties and reactivity. Kovalev et al. (2010) discuss the structural characterization of adamantylacetic acid derivatives, which could be similar to the target compound, emphasizing the role of adamantyl groups in stabilizing the molecular structure and influencing reactivity (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).
Chemical Reactions and Properties
The reactivity of [4-(1-adamantylacetyl)morpholin-3-yl]acetic acid can be inferred from studies on similar compounds. The self-acylation reactions of adamantylacetic acid derivatives discussed by Kovalev et al. provide insights into possible chemical reactions and the stability of the acyl group in different environments (Kovalev et al., 2010).
Physical Properties Analysis
The physical properties of compounds like [4-(1-adamantylacetyl)morpholin-3-yl]acetic acid can be affected by both the adamantyl and morpholinyl components. These properties include solubility, melting point, and crystallinity, which are essential for practical applications and formulation. Research on related compounds, such as the adamantane derivatives studied by Al-Wahaibi et al., can offer clues to the physical behavior of the target compound (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential biological activities, are crucial. The studies by Al-Deeb et al. and Kovalev et al. provide foundational knowledge on the chemical behavior of similar adamantyl and morpholinyl derivatives, offering insights into potential reactivity patterns, stability profiles, and interactions with biological targets (Al-Deeb et al., 2006); (Kovalev et al., 2010).
properties
IUPAC Name |
2-[4-[2-(1-adamantyl)acetyl]morpholin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c20-16(19-1-2-23-11-15(19)6-17(21)22)10-18-7-12-3-13(8-18)5-14(4-12)9-18/h12-15H,1-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQGJRPQJNZGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC23CC4CC(C2)CC(C4)C3)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-ethynylbenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4534766.png)
![2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B4534787.png)
![1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}piperidine-2-carboxylic acid](/img/structure/B4534795.png)
![3-(3,4-difluorophenyl)-5-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4534817.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-[(1R)-1,2-dimethylpropyl]piperidine-1-carboxamide](/img/structure/B4534822.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2,3-dimethoxybenzyl)propan-2-amine](/img/structure/B4534828.png)
![ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate](/img/structure/B4534829.png)
![1-ethyl-5-methyl-N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534834.png)
![5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4534840.png)

![N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4534845.png)
![(3S*,4S*)-1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4534852.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4534860.png)
![N~2~-cyclopropyl-N~5~-(3-methoxybenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B4534868.png)